molecular formula C18H21N3O4 B6542131 6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058207-62-7

6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6542131
CAS No.: 1058207-62-7
M. Wt: 343.4 g/mol
InChI Key: JBDVHRQHYZJWES-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of an ethoxyphenyl group and a morpholinyl-oxoethyl group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 4-ethoxyaniline to form an intermediate, which is then reacted with morpholine and formaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The ethoxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, dihydro derivatives, and substituted analogs with different functional groups.

Scientific Research Applications

6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholin-4-yl-7-phenyl-4H-chromen-4-one
  • [(4-ethoxyphenyl)methyl][2-(morpholin-4-yl)ethyl]amine

Uniqueness

6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-25-15-5-3-14(4-6-15)16-11-17(22)21(13-19-16)12-18(23)20-7-9-24-10-8-20/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDVHRQHYZJWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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